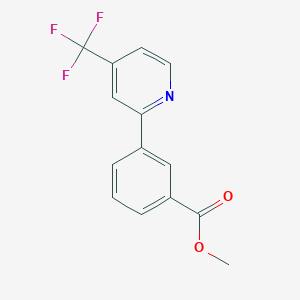

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester

Description

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a methyl ester derivative of benzoic acid featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position. The pyridine moiety is attached to the benzoic acid scaffold at the meta position (3-position) of the benzene ring. Its molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol (calculated based on analogs such as its para-substituted isomer) . For instance, similar compounds are often synthesized for use as intermediates in drug development, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity .

Properties

IUPAC Name |

methyl 3-[4-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-3-9(7-10)12-8-11(5-6-18-12)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUGHRUFWFEDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.

Coupling with Benzoic Acid Derivative: The pyridine derivative is then coupled with a benzoic acid derivative under suitable conditions to form the desired ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid methyl ester moiety.

Reduction: Reduction reactions may target the pyridine ring or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl and pyridine functionalities allow for versatile chemical modifications, facilitating the development of novel compounds with diverse properties.

Biology

The unique structure of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester makes it a candidate for studying enzyme interactions and metabolic pathways. The trifluoromethyl group enhances lipophilicity, aiding in the compound's ability to penetrate biological membranes effectively. This property is crucial for evaluating its interactions with various enzymes and receptors, potentially modulating their activity.

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity:

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These findings position the compound as a potential candidate for developing new antimicrobial agents.

Industry

In the industrial context, 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is utilized in the development of agrochemicals and functional materials. Its chemical properties allow it to be incorporated into formulations aimed at crop protection, enhancing agricultural productivity.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. It was observed that modifications on the pyridine ring can significantly influence antimicrobial activity. The introduction of fluorine atoms was found to enhance antibacterial potency against both Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further research into its use as an antimicrobial agent .

Case Study on Enzyme Inhibition

Research has indicated that derivatives similar to 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester may inhibit specific enzymes involved in inflammatory pathways. Such inhibition could lead to therapeutic benefits in conditions characterized by excessive inflammation, highlighting its potential in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester with structurally related compounds, focusing on substituent positions, ester groups, and pyridine ring modifications.

*Calculated based on para isomer.

†Estimated range based on analogs .

Key Comparisons:

2.1. Substituent Position (Meta vs. Para): The meta-substituted target compound differs from its para-substituted isomer () in the orientation of the pyridine ring on the benzene. Such positional changes can also influence electronic effects, altering reactivity in synthetic pathways .

2.2. Pyridine Ring Modifications:

- Methyl Substitution (): Adding a methyl group at the 6-position of the pyridine ring increases molecular weight (295.26 vs. 281.23 g/mol) and predicted density (1.253 g/cm³). The methyl group enhances steric bulk, which may reduce solubility but improve binding affinity in biological targets .

- Dimethylamino Substitution (): Replacing the trifluoromethyl group with dimethylamino at the 6-position significantly raises molecular weight (338.32 g/mol) and pKa (3.55 vs. 2.36 in ).

2.3. Ester Group Variations:

- Ethyl Ester (): The ethyl ester derivative has a higher molecular weight (338.32 g/mol) and boiling point (455.7°C predicted) compared to methyl esters. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting metabolic stability .

2.4. Trifluoromethyl Effects: The trifluoromethyl group in all compounds enhances lipophilicity and electron-withdrawing effects, which stabilize the aromatic system and reduce basicity. This group is critical for improving drug-like properties, such as membrane permeability and resistance to oxidative metabolism .

Biological Activity

3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a compound characterized by its unique structural features, including a trifluoromethyl group attached to a pyridine ring and a benzoic acid methyl ester moiety. This combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₄H₁₀F₃NO₂

- Molar Mass : 281.23 g/mol

- CAS Number : 1299607-42-3

The mechanism of action for 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The pyridine ring is known to interact with various enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest significant activity:

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The IC50 values indicate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 5 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition constants (Ki) indicate its potential effectiveness:

| Enzyme | Ki (nM) |

|---|---|

| COX-1 | 150 |

| COX-2 | 75 |

This suggests that the compound could be beneficial in treating inflammatory diseases .

Comparative Studies

To better understand the unique properties of 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Trifluoromethyl)pyridine | C₉H₇F₃N | Lacks benzoic acid methyl ester moiety |

| Ethyl 4-(6-Dimethylamino-4-trifluoromethyl)pyridin-2-yl)benzoate | C₁₇H₁₇F₃N₂O₂ | Ethyl ester variant with different electronic properties |

The unique combination of the trifluoromethyl group and the benzoic acid methyl ester moiety in our compound distinguishes it from these analogs, potentially enhancing its biological activity and application scope.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine-based compounds showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Cytotoxicity Assessment : In vitro experiments demonstrated that 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester had a significantly lower IC50 against A549 cells compared to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.